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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCl

Cat. No.: B1357400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-

3,5-dimethylaniline, the free base of the titled compound. Due to the limited availability of public

spectral data for the hydrochloride salt, this document focuses on the free base, with

annotations on the expected spectral changes upon protonation to the hydrochloride form. This

guide is intended to serve as a valuable resource for the identification, characterization, and

quality control of this compound in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-Methoxy-3,5-dimethylaniline.

Table 1: 1H NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

Value not available s 2H Ar-H

Value not available s 3H O-CH3

Value not available s 6H Ar-CH3

Value not available br s 2H NH2
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Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the

searched literature. The expected multiplicities and integrations are provided based on the

molecular structure. For the HCl salt, the NH2 signal would shift significantly downfield and may

appear as a broader singlet (NH3+).

Table 2: 13C NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline

Chemical Shift (δ) [ppm] Assignment

Value not available C-NH2

Value not available C-OCH3

Value not available Ar-CH

Value not available Ar-C-CH3

Value not available O-CH3

Value not available Ar-CH3

Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the

searched literature. The expected carbon environments are listed. Upon protonation to the HCl

salt, the chemical shifts of the aromatic carbons, particularly the carbon attached to the amino

group, would be expected to shift.

Table 3: IR Spectral Data of 4-Methoxy-3,5-dimethylaniline

Wavenumber (cm-1) Intensity Assignment

Value not available Strong, sharp
N-H stretch (symmetric &

asymmetric)

Value not available Strong
C-H stretch (aromatic &

aliphatic)

Value not available Medium C=C stretch (aromatic)

Value not available Strong C-O stretch (aryl ether)

Value not available Medium N-H bend
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Note: Specific absorption peaks for 4-Methoxy-3,5-dimethylaniline were not available in the

searched literature. The expected characteristic absorption regions are provided. For the HCl

salt, the N-H stretching region would be significantly altered, showing broad absorptions for the

NH3+ group, and the N-H bending vibrations would also shift.

Table 4: Mass Spectrometry Data of 4-Methoxy-3,5-dimethylaniline

m/z Proposed Fragment

151 [M]+• (Molecular Ion)

136 [M - CH3]+

108 [M - CH3 - CO]+

Data sourced from PubChem CID 4166097.[1]

Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of 4-Methoxy-3,5-dimethylaniline (typically 5-10 mg for 1H

NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

or 500 MHz).

Data Acquisition:
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For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

The number of scans can be varied to achieve an adequate signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of the less sensitive 13C nuclei. A larger number of

scans is generally required compared to 1H NMR.

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.

Phase and baseline corrections are applied, and the chemical shifts are referenced to the

internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a solid sample like 4-Methoxy-3,5-dimethylaniline, the Attenuated

Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr

pellet can be prepared by grinding a small amount of the sample with dry potassium bromide

and pressing the mixture into a thin, transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first

recorded. Then, the spectrum of the sample is acquired. The instrument measures the

interference pattern of the infrared light, which is then mathematically converted into a

spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile compounds. In the ion source, the

molecules are bombarded with a high-energy electron beam (Electron Ionization, EI),

causing them to lose an electron and form a positively charged molecular ion ([M]+•).

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: A mass spectrum is generated, which is a plot of the relative abundance of

ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the

molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum

represent fragment ions, which provide information about the structure of the molecule.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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